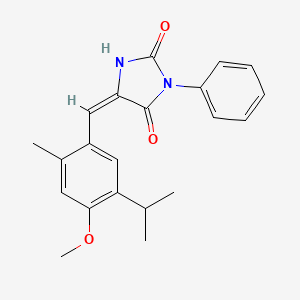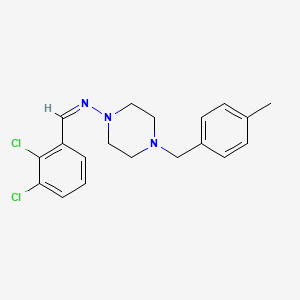
5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione, also known as IMB-6, is a synthetic compound that has been studied for its potential use in various scientific applications. This compound is a member of the imidazolidinedione family, which has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Mécanisme D'action
The mechanism of action of 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer cell proliferation and inflammation. 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to inhibit the activity of certain enzymes involved in these pathways, as well as reduce the expression of certain genes involved in tumor growth and inflammation.
Biochemical and Physiological Effects
5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the production of pro-inflammatory cytokines in immune cells. In vivo studies have also shown that 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione can reduce tumor growth and improve glucose metabolism in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities with high purity. This makes it a cost-effective and readily available compound for research purposes. However, one limitation of using 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy in specific disease models.
Orientations Futures
There are several future directions for research on 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione. One area of interest is its potential use as a therapeutic agent for cancer and inflammation. Further studies are needed to elucidate its mechanism of action and to test its efficacy in animal models of these diseases. Another area of interest is its potential use as a tool for studying the signaling pathways involved in cancer cell proliferation and inflammation. Finally, there is potential for the development of novel derivatives of 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione with improved efficacy and specificity for certain disease targets.
Méthodes De Synthèse
The synthesis of 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione involves the reaction of 5-isopropyl-4-methoxy-2-methylbenzaldehyde with 3-phenyl-2,4-thiazolidinedione in the presence of a base catalyst. The resulting product is then treated with an oxidizing agent to form the final compound, 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione. This synthesis method has been optimized to produce high yields of pure 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione.
Applications De Recherche Scientifique
5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione has been studied for its potential use in various scientific applications, including as a therapeutic agent for cancer, diabetes, and inflammation. In vitro studies have shown that 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione has anti-proliferative effects on cancer cells, as well as anti-inflammatory effects on immune cells. In vivo studies have also shown that 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione can reduce tumor growth and improve glucose metabolism in diabetic animals.
Propriétés
IUPAC Name |
(5E)-5-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13(2)17-11-15(14(3)10-19(17)26-4)12-18-20(24)23(21(25)22-18)16-8-6-5-7-9-16/h5-13H,1-4H3,(H,22,25)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCDVTQHVWICLT-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-phenylimidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-(4-{N-[(5-chloro-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5913065.png)
![N-(4-{N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5913080.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide](/img/structure/B5913087.png)
![N-(3-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5913091.png)
![4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide](/img/structure/B5913097.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-[4-(4-morpholinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5913103.png)
![2-(2-chloro-4-{[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B5913105.png)
![5-methyl-N'-[(3-methyl-2-thienyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5913112.png)
![4-({2-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5913125.png)
![2-{2-chloro-4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5913133.png)
![5,6-diphenyl-2-(2-thienylmethylene)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5913148.png)

![N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5913160.png)
